molecular formula C11H10N2O2S B15096114 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one

2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B15096114
M. Wt: 234.28 g/mol
InChI Key: BLTBDONUBAYVQZ-UHFFFAOYSA-N
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Description

2-[(3-Acetylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic small molecule featuring the 1,3-thiazol-4(5H)-one scaffold, a structure of significant interest in medicinal chemistry and chemical biology. Compounds based on this core structure have been identified as potent and selective inhibitors of various enzymes, with research highlighting their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic syndrome-related diseases . The structure-activity relationships (SAR) of this chemotype indicate that substitutions on the thiazolone ring, particularly at the 2- and 5-positions, are critical for modulating potency and selectivity towards biological targets . This compound is supplied exclusively for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex heterocyclic molecules. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-(3-acetylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10N2O2S/c1-7(14)8-3-2-4-9(5-8)12-11-13-10(15)6-16-11/h2-5H,6H2,1H3,(H,12,13,15)

InChI Key

BLTBDONUBAYVQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C2NC(=O)CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 1-(3-acetylphenyl)thiourea with 2-bromo-1-substituted phenylethanones in the presence of triethylamine upon heating . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and amino group. These interactions can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one can be contextualized by comparing it to structurally related thiazol-4-one derivatives. Key analogs and their activities are summarized below:

Table 1: Structural and Functional Comparison of Thiazol-4-one Derivatives

Compound Name Substituents (Position 2/5) Biological Activity (IC50 or Activity Profile) Key Findings Reference IDs
(5Z)-5-(Benzo[1,3]dioxol-5-ylmethylene)-2-(pyridin-2-ylamino)-1,3-thiazol-4(5H)-one 5: Benzodioxole; 2: Pyridin-2-ylamino DYRK1A inhibition (IC50 = 0.033 µM) Nanomolar kinase inhibitor; anticancer potential
2-[(4-Fluorophenyl)amino]-1,3-thiazol-4(5H)-one 2: 4-Fluorophenylamino 11β-hydroxysteroid dehydrogenase inhibition Orally efficacious in metabolic disorders
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 5: 4-Hydroxybenzylidene; 2: Thioxo DYRK1A inhibition (IC50 = 0.028 µM) High potency against neurological targets
2-[(3-Chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one 2: 3-Chlorophenylamino; 5: 3-Fluorobenzylidene Undisclosed (structural analog) Demonstrates halogen-substituent synergy
Target Compound 2: 3-Acetylphenylamino Hypothesized kinase inhibition Unique acetyl group for H-bonding N/A

Key Observations

Halogenated analogs (e.g., 3-chloro/4-fluoro in ) prioritize hydrophobic interactions, whereas the acetyl group in the target compound could improve solubility while maintaining affinity.

Role of the 5-Arylidene Moiety :

  • Compounds with benzodioxole or hydroxybenzylidene groups at position 5 (e.g., 3e and 5s in ) show enhanced kinase inhibition, suggesting that electron-rich aromatic systems optimize binding. The absence of a 5-substituent in the target compound may limit its activity unless compensated by the 3-acetylphenyl group.

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., ) is common for thiazol-4-ones, yielding high-purity products in minutes. The target compound’s synthesis likely follows similar protocols, though the 3-acetylphenyl group may require specialized coupling agents.

Pharmacokinetic Considerations: Morpholinyl or piperazinyl substituents (e.g., 5c–5f in ) improve metabolic stability but reduce lipophilicity. The acetyl group in the target compound balances polarity and may mitigate rapid clearance compared to non-polar analogs.

Biological Activity

2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one features a thiazole ring substituted with an acetylphenyl group. The unique arrangement of atoms contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds with thiazole moieties showed potent activity against various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism of action typically involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. For instance, a related study showed that thiazole-based compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one may exert similar effects due to its structural characteristics.

Table 1: Summary of Anticancer Activity Studies

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
2-AcetylthiazoleMCF-7 (breast)15.2Induction of apoptosis
2-(4-Methylphenyl)thiazoleA549 (lung)12.5Caspase activation
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-oneHeLa (cervical)TBDTBD

Enzyme Inhibition

One significant area of research focuses on the inhibition of enzymes such as tyrosinase and acetylcholinesterase (AChE). Thiazole derivatives have been shown to inhibit these enzymes effectively, which is crucial for treating conditions like hyperpigmentation and Alzheimer's disease.

A study highlighted that modifications in the thiazole structure can enhance AChE inhibitory activity. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly affect enzyme binding affinity.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)Reference
Thiazole ATyrosinase10.0
Thiazole BAChE8.5
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-oneTBDTBDTBD

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Antitumor Activity : In a study involving various thiazole derivatives, it was found that those with specific substitutions exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study concluded that the presence of electron-donating groups on the phenyl ring enhances activity.
  • Tyrosinase Inhibition : Another investigation focused on the tyrosinase inhibitory properties of thiazole compounds, revealing that certain derivatives could serve as effective agents in treating hyperpigmentation disorders.

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